molecular formula C22H25N3O5S B2531780 1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione CAS No. 2379983-69-2

1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione

Cat. No.: B2531780
CAS No.: 2379983-69-2
M. Wt: 443.52
InChI Key: ZLEXPZLSRBTYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving suitable dicarboxylic acid derivatives.

    Introduction of the Piperidine Moiety: This step involves the reaction of the pyrrolidine-2,5-dione with a piperidine derivative under controlled conditions.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Final Coupling with the Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative, typically through nucleophilic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine moiety with various functional groups.

    Sulfonyl-Substituted Compounds: Molecules containing sulfonyl groups attached to different core structures.

Uniqueness

1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-13-19(10-11-23-16)30-15-17-3-2-12-24(14-17)31(28,29)20-6-4-18(5-7-20)25-21(26)8-9-22(25)27/h4-7,10-11,13,17H,2-3,8-9,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEXPZLSRBTYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.